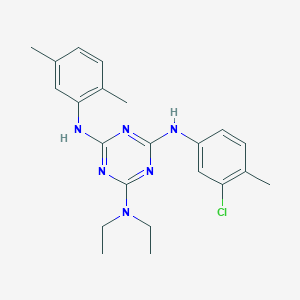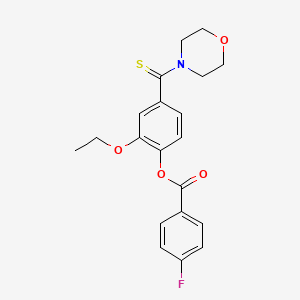
N-(4-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a white powder with a molecular weight of 335.4 g/mol. MPEP has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
MPEP acts as a selective antagonist of the N-(4-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide receptor, which is involved in the regulation of glutamate neurotransmission. By blocking the activity of this compound, MPEP reduces the release of glutamate and thereby modulates the activity of other neurotransmitter systems. This mechanism of action is believed to underlie the therapeutic effects of MPEP in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
MPEP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. MPEP has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and GABA. These effects are believed to underlie the anxiolytic, antidepressant, and antipsychotic effects of MPEP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPEP is its selectivity for the N-(4-methoxyphenyl)-N'-(1-phenylethyl)ethanediamide receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other glutamate receptors. However, MPEP has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, MPEP has a relatively short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for research on MPEP. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, including Fragile X syndrome, schizophrenia, and addiction. Another area of interest is the development of new analogs of MPEP with improved pharmacokinetic properties. Additionally, researchers are interested in studying the effects of MPEP on other neurotransmitter systems, including the endocannabinoid system and the opioid system.
Synthesemethoden
MPEP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxybenzylamine with 1-phenylethylamine in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with ethanediamine to yield MPEP.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. MPEP has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorder.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(13-6-4-3-5-7-13)18-16(20)17(21)19-14-8-10-15(22-2)11-9-14/h3-12H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMFQXWSRBXLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(cyclohexylcarbonyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5211482.png)
![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzoic acid](/img/structure/B5211484.png)
![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)
amine hydrochloride](/img/structure/B5211509.png)
![1-{[2-(1-piperidinyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-L-prolinamide](/img/structure/B5211517.png)

![6-phenyl-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5211524.png)
![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)
![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)
![1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5211552.png)
![N-(2-methoxy-5-{[(3-methylbutyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5211555.png)

